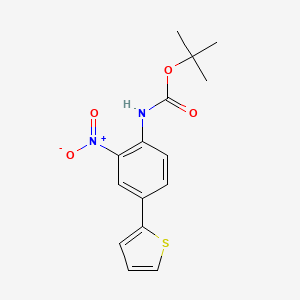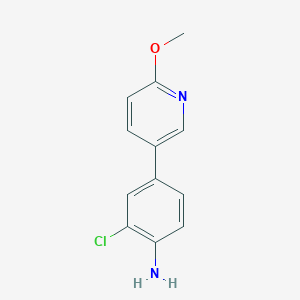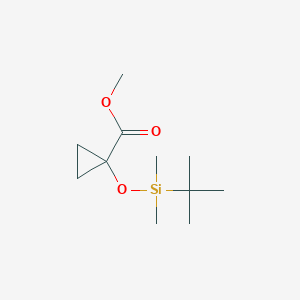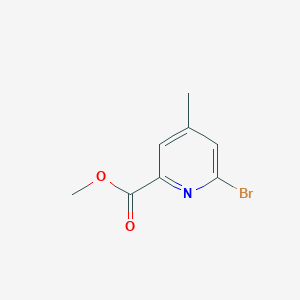
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step yields 3-(bromomethyl)phenyl. The next step involves the reaction of this intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form amines or hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary amines or hydrocarbons
科学的研究の応用
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
作用機序
The mechanism of action of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- N-(3-(bromomethyl)phenyl)benzamide
- N-(3-(bromomethyl)phenyl)-4-chlorobenzamide
- N-(3-(bromomethyl)phenyl)-2,4-dichlorobenzamide
Uniqueness
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is unique due to the presence of both bromomethyl and dichlorobenzamide groups, which confer distinct reactivity and biological activity compared to similar compounds. The dichlorobenzamide moiety enhances its stability and lipophilicity, making it more effective in certain applications .
特性
分子式 |
C14H10BrCl2NO |
|---|---|
分子量 |
359.0 g/mol |
IUPAC名 |
N-[3-(bromomethyl)phenyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C14H10BrCl2NO/c15-8-9-2-1-3-13(4-9)18-14(19)10-5-11(16)7-12(17)6-10/h1-7H,8H2,(H,18,19) |
InChIキー |
ZLXXYFXLWAVKRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)



![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)







